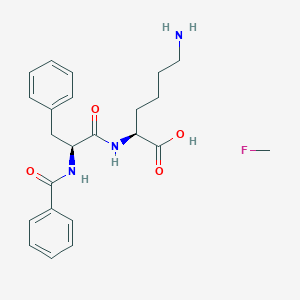

Benzoylphenylalanyllysine fluoromethane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzoylphenylalanyllysine fluoromethane, also known as Z-FA-FMK, is a chemical compound that has been widely used in scientific research for its ability to inhibit proteasome activity. Proteasomes are responsible for breaking down proteins in cells, and their inhibition can have a wide range of effects on cellular processes. In

Mecanismo De Acción

Benzoylphenylalanyllysine fluoromethane works by irreversibly binding to the catalytic subunits of the proteasome, preventing the breakdown of proteins in cells. This leads to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells. Benzoylphenylalanyllysine fluoromethane has also been shown to activate the unfolded protein response and induce endoplasmic reticulum stress, leading to the upregulation of chaperone proteins and the inhibition of protein synthesis.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of Benzoylphenylalanyllysine fluoromethane depend on the specific cellular processes that are affected by proteasome inhibition. In cancer cells, Benzoylphenylalanyllysine fluoromethane has been shown to induce apoptosis and inhibit tumor growth. In immune cells, proteasome inhibition can lead to the upregulation of cytokines and the activation of T cells. In neurodegenerative diseases, proteasome inhibition has been linked to the accumulation of misfolded proteins and the induction of cell death.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using Benzoylphenylalanyllysine fluoromethane in lab experiments is its ability to selectively inhibit proteasome activity without affecting other cellular processes. This allows researchers to study the specific effects of proteasome inhibition on different cellular pathways. However, Benzoylphenylalanyllysine fluoromethane also has some limitations, such as its irreversibility and the potential for off-target effects. It is important for researchers to carefully control the dosage and duration of Benzoylphenylalanyllysine fluoromethane treatment to minimize these effects.

Direcciones Futuras

There are many potential future directions for research on Benzoylphenylalanyllysine fluoromethane and proteasome inhibition. One area of interest is the development of more selective and reversible proteasome inhibitors for use in cancer therapy. Another area of research is the study of the effects of proteasome inhibition on different cellular pathways, such as autophagy and DNA repair. Finally, there is a need for more research on the long-term effects of proteasome inhibition on cellular processes and the development of new therapies to mitigate these effects.

Métodos De Síntesis

The synthesis of Benzoylphenylalanyllysine fluoromethane involves a series of chemical reactions, starting with the synthesis of the amino acids benzoylphenylalanine and lysine. These amino acids are then coupled together using a peptide bond to form the dipeptide benzoylphenylalanyllysine. Finally, the fluoromethyl ketone group is added to the N-terminus of the dipeptide, resulting in the formation of Benzoylphenylalanyllysine fluoromethane.

Aplicaciones Científicas De Investigación

Benzoylphenylalanyllysine fluoromethane has been used extensively in scientific research to study the role of proteasomes in cellular processes. It has been shown to inhibit proteasome activity in a dose-dependent manner, leading to the accumulation of ubiquitinated proteins and the induction of apoptosis in cancer cells. Benzoylphenylalanyllysine fluoromethane has also been used to study the effects of proteasome inhibition on the immune system, inflammation, and neurodegenerative diseases.

Propiedades

Número CAS |

107573-16-0 |

|---|---|

Nombre del producto |

Benzoylphenylalanyllysine fluoromethane |

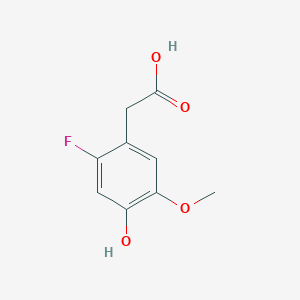

Fórmula molecular |

C23H30FN3O4 |

Peso molecular |

431.5 g/mol |

Nombre IUPAC |

(2S)-6-amino-2-[[(2S)-2-benzamido-3-phenylpropanoyl]amino]hexanoic acid;fluoromethane |

InChI |

InChI=1S/C22H27N3O4.CH3F/c23-14-8-7-13-18(22(28)29)24-21(27)19(15-16-9-3-1-4-10-16)25-20(26)17-11-5-2-6-12-17;1-2/h1-6,9-12,18-19H,7-8,13-15,23H2,(H,24,27)(H,25,26)(H,28,29);1H3/t18-,19-;/m0./s1 |

Clave InChI |

NKPXSGPTWCLCIR-HLRBRJAUSA-N |

SMILES isomérico |

CF.C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)C2=CC=CC=C2 |

SMILES |

CF.C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C2=CC=CC=C2 |

SMILES canónico |

CF.C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C2=CC=CC=C2 |

Otros números CAS |

107573-16-0 |

Sinónimos |

enzoylphenylalanyllysine fluoromethane Bz-Phe-Lys-CH2F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Methoxycarbonyl)phenyl]benzoic acid](/img/structure/B10126.png)

![3-[1-(3-Phenylpropyl)piperidin-3-yl]phenol](/img/structure/B10133.png)